3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;2,2,2-trifluoroacetic acid
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Overview
Description
3-Bromo-1-oxa-2,8-diazaspiro[45]dec-2-ene;2,2,2-trifluoroacetic acid is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with a diazaspiro compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Cyclization Reactions: The spiro structure allows for cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound .
Scientific Research Applications
3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and trifluoroacetic acid in its structure may enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate
- N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide
- 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylic acid, 3-bromo-, phenylmethyl ester
Uniqueness
3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene stands out due to its unique spiro structure and the presence of bromine and trifluoroacetic acid.
Properties
Molecular Formula |
C9H12BrF3N2O3 |
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Molecular Weight |
333.10 g/mol |
IUPAC Name |
3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11BrN2O.C2HF3O2/c8-6-5-7(11-10-6)1-3-9-4-2-7;3-2(4,5)1(6)7/h9H,1-5H2;(H,6,7) |
InChI Key |
XYYYERYUDWGTOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=NO2)Br.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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